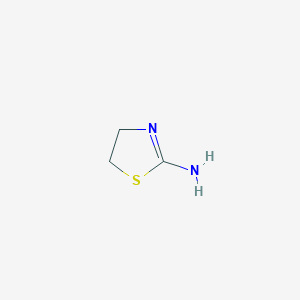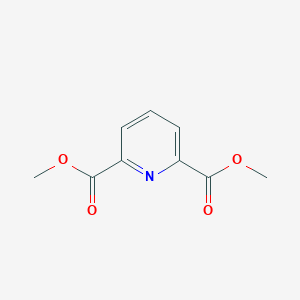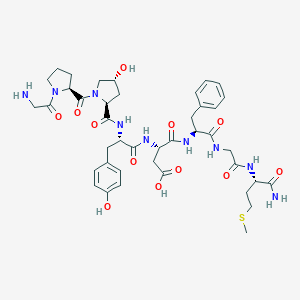
(Hyp(3))met-callatostatin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Hyp(3))met-callatostatin is a peptide that has been identified as a potent inhibitor of tumor growth. It is derived from the venom of the sea anemone, Calliactis parasitica. This peptide has gained attention in recent years due to its potential applications in cancer research.
Wirkmechanismus
The mechanism of action of (Hyp(3))met-callatostatin is not fully understood. However, it is believed that the peptide binds to specific receptors on the surface of cancer cells, which leads to the inhibition of cell proliferation and angiogenesis. The peptide may also induce apoptosis, which is programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
(Hyp(3))met-callatostatin has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that are involved in the degradation of extracellular matrix proteins. This inhibition may contribute to the anti-angiogenic effects of the peptide. The peptide has also been shown to induce the production of reactive oxygen species (ROS) in cancer cells, which can lead to oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of (Hyp(3))met-callatostatin is its specificity for cancer cells. The peptide has been shown to have minimal effects on normal cells, which makes it an attractive candidate for cancer therapy. However, one of the limitations of the peptide is its stability. (Hyp(3))met-callatostatin is susceptible to degradation by proteases, which can limit its effectiveness in vivo.
Zukünftige Richtungen
There are several future directions for the research of (Hyp(3))met-callatostatin. One direction is to investigate the potential of the peptide as a therapeutic agent for cancer. Clinical trials may be conducted to evaluate the safety and efficacy of the peptide in humans. Another direction is to explore the use of (Hyp(3))met-callatostatin as a tool for cancer research. The peptide may be used to study the mechanisms of cancer cell proliferation and angiogenesis. Additionally, the peptide may be modified to increase its stability and effectiveness in vivo.
Conclusion:
(Hyp(3))met-callatostatin is a promising peptide that has potential applications in cancer research. The peptide has been shown to inhibit the growth of various cancer cell lines and inhibit angiogenesis. However, further research is needed to fully understand the mechanism of action of the peptide and to evaluate its potential as a therapeutic agent for cancer.
Synthesemethoden
(Hyp(3))met-callatostatin is a peptide that is synthesized using solid-phase peptide synthesis (SPPS) techniques. The synthesis process involves the sequential addition of amino acids to a growing peptide chain, with each amino acid being protected by a specific chemical group. After the peptide chain is complete, the chemical groups are removed, and the peptide is purified using high-performance liquid chromatography (HPLC).
Wissenschaftliche Forschungsanwendungen
(Hyp(3))met-callatostatin has been extensively studied for its potential applications in cancer research. The peptide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
CAS-Nummer |
158641-27-1 |
|---|---|
Produktname |
(Hyp(3))met-callatostatin |
Molekularformel |
C41H55N9O12S |
Molekulargewicht |
898 g/mol |
IUPAC-Name |
(3S)-3-[[(2S)-2-[[(2S,4R)-1-[(2S)-1-(2-aminoacetyl)pyrrolidine-2-carbonyl]-4-hydroxypyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-[[(2S)-1-[[2-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C41H55N9O12S/c1-63-15-13-27(36(43)57)45-33(53)21-44-37(58)28(16-23-6-3-2-4-7-23)46-39(60)30(19-35(55)56)47-38(59)29(17-24-9-11-25(51)12-10-24)48-40(61)32-18-26(52)22-50(32)41(62)31-8-5-14-49(31)34(54)20-42/h2-4,6-7,9-12,26-32,51-52H,5,8,13-22,42H2,1H3,(H2,43,57)(H,44,58)(H,45,53)(H,46,60)(H,47,59)(H,48,61)(H,55,56)/t26-,27+,28+,29+,30+,31+,32+/m1/s1 |
InChI-Schlüssel |
KAHQNCNJNYLAMQ-AILGIMQKSA-N |
Isomerische SMILES |
CSCC[C@@H](C(=O)N)NC(=O)CNC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@@H]3C[C@H](CN3C(=O)[C@@H]4CCCN4C(=O)CN)O |
SMILES |
CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O |
Kanonische SMILES |
CSCCC(C(=O)N)NC(=O)CNC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C3CC(CN3C(=O)C4CCCN4C(=O)CN)O |
Sequenz |
GPXYDFGM |
Synonyme |
(Hyp(3))Met-callatostatin Gly-Pro-Hyp-Tyr-Asp-Phe-Gly-Met-NH2 glycyl-prolyl-hydroxyprolyl-tyrosyl-aspartyl-phenylalanyl-glycyl-methioninamide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Triazanium;[oxido-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienoxy]phosphoryl] phosphate](/img/structure/B132686.png)
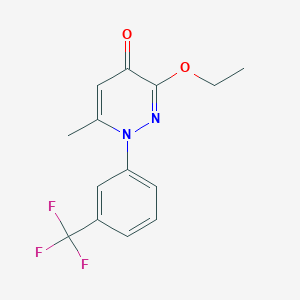
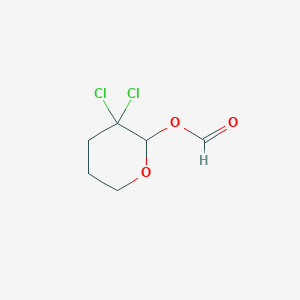
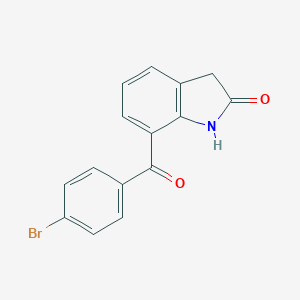
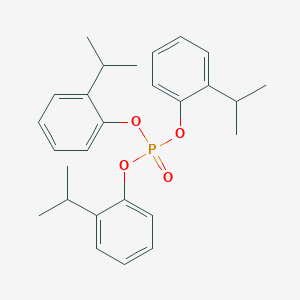
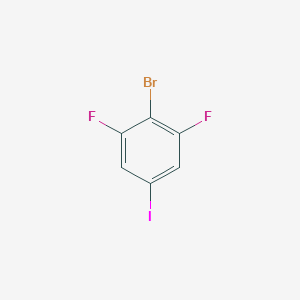
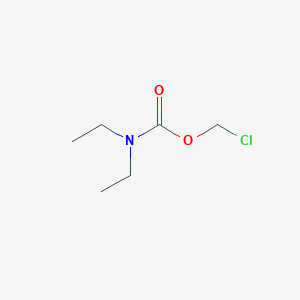
![3-Pyridin-2-ylpyrido[1,2-a][1,3,5]triazine-2,4-dione](/img/structure/B132712.png)
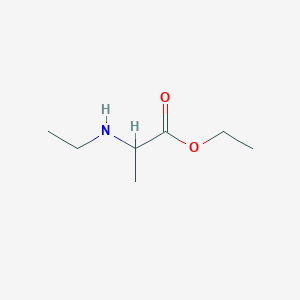
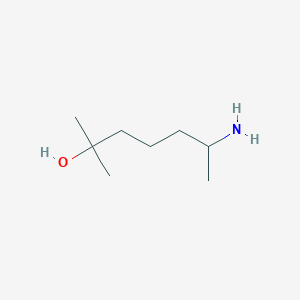
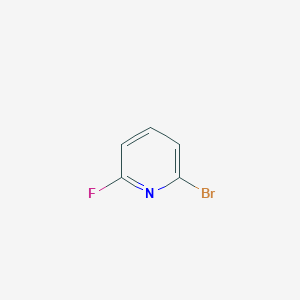
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
